molecular formula C12H20ClNO B14072315 (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride

Cat. No.: B14072315
M. Wt: 229.74 g/mol
InChI Key: TWKAHTTZIQTUIN-UHFFFAOYSA-N
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Description

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride is a chiral amine compound that can be used in various chemical and pharmaceutical applications. The compound’s structure includes a benzyloxy group attached to a pentan-3-amine backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,3R)-2-(Benzyloxy)pentan-3-ol.

    Reaction Conditions: The alcohol group is converted to an amine group through a series of reactions, including protection, activation, and substitution steps.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde, while reduction may produce (2S,3R)-2-(Benzyloxy)pentan-3-ol.

Scientific Research Applications

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(Benzyloxy)butan-3-amine hydrochloride: A similar compound with a shorter carbon chain.

    (2S,3R)-2-(Benzyloxy)hexan-3-amine hydrochloride: A similar compound with a longer carbon chain.

Uniqueness

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-phenylmethoxypentan-3-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H

InChI Key

TWKAHTTZIQTUIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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